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Compound of Interest

Compound Name: Propio-D5-phenone

Cat. No.: B1490012 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a detailed analysis of the electron ionization (EI) mass spectrometry

fragmentation pattern of Propio-D5-phenone (2,2,3,3,3-pentadeuterio-1-phenylpropan-1-one).

As a deuterated analog of propiophenone, Propio-D5-phenone is frequently used as an

internal standard in quantitative analytical methods, such as those employing Gas

Chromatography-Mass Spectrometry (GC-MS). Understanding its fragmentation is crucial for

method development, particularly for selecting appropriate ions for Selected Ion Monitoring

(SIM) or Multiple Reaction Monitoring (MRM) assays. This note outlines the primary

fragmentation pathways, presents the expected mass-to-charge ratios (m/z) of key fragments,

and provides a general protocol for its analysis.

Introduction
Propiophenone (ethyl phenyl ketone) is a simple aromatic ketone. In analytical chemistry and

drug development, stable isotope-labeled internal standards are the gold standard for

quantitative mass spectrometry assays due to their ability to compensate for matrix effects and

variations in sample preparation and instrument response. Propio-D5-phenone, in which the

five hydrogens on the ethyl group are replaced with deuterium, serves this purpose effectively.

[1][2] Its chemical and physical properties are nearly identical to the unlabeled analyte, but its

increased mass allows it to be distinguished by the mass spectrometer. This application note
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details the characteristic fragmentation of Propio-D5-phenone under typical GC-MS (EI)

conditions.

Chemical and Physical Properties
The key properties of Propio-D5-phenone are summarized in the table below.

Property Value Reference

Analyte Name Propiophenone-D5 (ethyl-D5) [1]

Systematic Name
2,2,3,3,3-pentadeuterio-1-

phenylpropan-1-one
[1]

CAS Number 342610-99-5 [1]

Molecular Formula C₉H₅D₅O

Molecular Weight ~139.21 g/mol [1]

Unlabeled CAS 93-55-0 [1]

Mass Spectrometry Fragmentation Analysis
The fragmentation of Propio-D5-phenone is dominated by cleavage adjacent to the carbonyl

group (alpha-cleavage), a characteristic pathway for ketones. A secondary, less prominent

pathway involves a McLafferty rearrangement.

Proposed Fragmentation Pathway
Under electron ionization (70 eV), Propio-D5-phenone first forms a molecular ion ([M]•+) at

m/z 139. The primary fragmentation pathways are as follows:

Alpha-Cleavage: The most favorable fragmentation is the cleavage of the bond between the

carbonyl carbon and the deuterated ethyl group. This results in the loss of a deuterated ethyl

radical (•C₂D₅, mass 34 u) and the formation of the stable, non-deuterated benzoyl cation at

m/z 105. This ion is typically the base peak in the spectrum.

Secondary Fragmentation: The benzoyl cation (m/z 105) can further fragment by losing a

neutral carbon monoxide molecule (CO, mass 28 u) to produce the phenyl cation at m/z 77.
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McLafferty Rearrangement: A less common fragmentation route for ketones with accessible

gamma-hydrogens (or in this case, gamma-deuteriums) is the McLafferty rearrangement.

This involves the transfer of a deuterium atom from the terminal methyl group to the carbonyl

oxygen, followed by the cleavage of the α-β carbon-carbon bond. This pathway results in the

loss of a neutral deuterated ethene molecule (C₂D₄, mass 32 u) and the formation of a

deuterated enol radical cation at m/z 107.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1490012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Alpha-Cleavage Pathway (Major)

McLafferty Rearrangement (Minor)

Propio-D5-phenone
[M]•+

m/z 139

Benzoyl Cation
[C₆H₅CO]+

m/z 105

 - •C₂D₅
Phenyl Cation

[C₆H₅]+
m/z 77

 - CO

Propio-D5-phenone
[M]•+

m/z 139

Enol Radical Cation
[C₇H₅DO]•+

m/z 107

 - C₂D₄

1. Sample Preparation
(Dilute standard to ~10 µg/mL

in Acetonitrile)

2. GC Injection
(1 µL, Splitless mode)

3. GC Separation
(e.g., HP-5ms column)

4. Ionization
(Electron Ionization, 70 eV)

5. Mass Analysis
(Quadrupole mass filter)

6. Data Acquisition
(Scan m/z 40-200)
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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